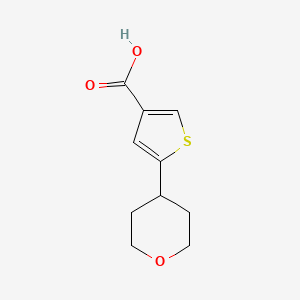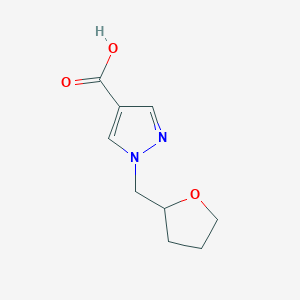
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid
説明
Tetrahydrofuran (THF) derivatives are commonly used in organic chemistry due to their reactivity and stability . They often serve as intermediates in the synthesis of complex organic molecules . Pyrazole is a heterocyclic compound and carboxylic acids are organic compounds containing a carboxyl functional group. The combination of these groups could result in a compound with interesting properties, but specific information about this exact compound is not available in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound like “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid” would likely be complex due to the presence of multiple functional groups . The THF ring adds a level of three-dimensionality to the molecule, and the pyrazole and carboxylic acid groups could potentially participate in various interactions.Chemical Reactions Analysis
The reactivity of “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid” would likely be influenced by the presence of the THF, pyrazole, and carboxylic acid groups. For example, the THF group could potentially undergo reactions at the ring, and the carboxylic acid group is typically reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid” would depend on its exact structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of the THF, pyrazole, and carboxylic acid groups .科学的研究の応用
Coordination Chemistry and Crystal Structures
One area of application involves the synthesis and characterization of novel coordination complexes. For instance, Radi et al. (2015) explored the synthesis of mononuclear CuII/CoII coordination complexes using pyrazole-dicarboxylate acid derivatives. Their work revealed the formation of 2D hydrogen bonded networks, demonstrating the potential of these compounds in creating new materials with unique properties Radi et al., 2015.
Synthesis and Transformations
In the realm of organic synthesis, Kormanov et al. (2017) reported on the synthesis and transformations of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid. This work contributes to the development of new synthetic methodologies and the exploration of pyrazole derivatives for various applications Kormanov et al., 2017.
Molecular Docking Studies
Furthermore, Reddy et al. (2022) synthesized a series of pyrazole-4-carboxylic acids and conducted molecular docking studies to predict binding interactions with target proteins. Their research opens up potential applications in the design of new molecules with desired biological activities Reddy et al., 2022.
Computational Studies
Additionally, Shen et al. (2012) combined experimental approaches with computational studies to understand the structural and electronic properties of pyrazole derivatives. Their work highlights the importance of computational methods in predicting and explaining the behavior of complex molecules Shen et al., 2012.
特性
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-4-10-11(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALMCSKPBUBXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



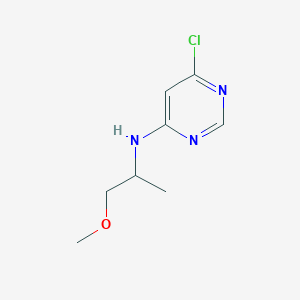
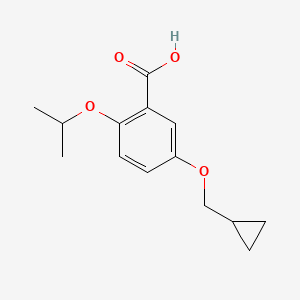
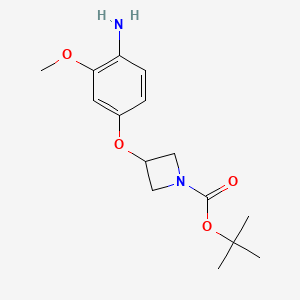
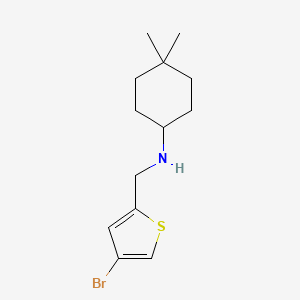
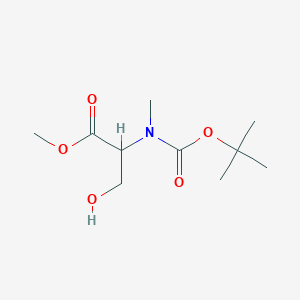
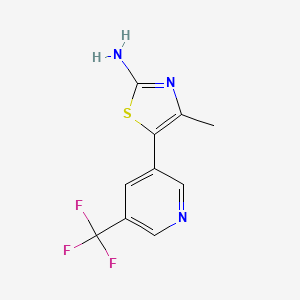
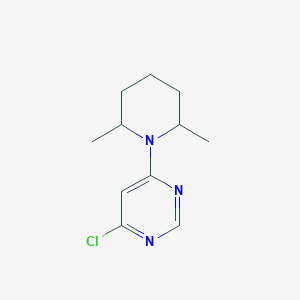
![1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1467870.png)
![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)
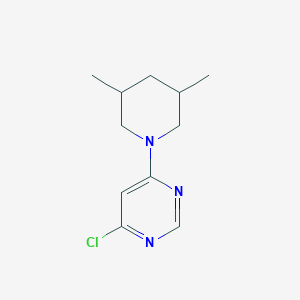

![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)
![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)
